5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Scientific Research Applications
Electrochemical Behavior and Applications
The electrochemical behavior of thiotriazoles has been studied to understand their oxidation mechanisms and the effects of substituents. Such studies are essential for applications in electrochemical sensors and devices. For instance, Fotouhi, Hajilari, and Heravi (2002) conducted a comprehensive electrochemical study on thiotriazoles, elucidating the oxidation process and demonstrating the influence of substituent groups on electrochemical properties (Fotouhi, Hajilari, & Heravi, 2002).
Antioxidant Activity
The synthesis and evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives have shown significant antioxidant activity, suggesting their potential in oxidative stress-related applications. Maddila et al. (2015) found that certain electron-releasing groups in these compounds enhance their antioxidant properties, highlighting their relevance in researching oxidative stress and potential therapeutic applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Synthesis and Biological Evaluation
Research on the synthesis, characterization, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings has provided insights into their reactivity and potential biological activities. Pillai et al. (2019) explored these compounds' antioxidant and α-glucosidase inhibitory activities, contributing to the development of new therapeutic agents (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, Faouzi, & Ansar, 2019).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-9-15(10-13(12)2)21-11-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMOXOMLWWMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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